Cas no 66192-04-9 (3-(2-bromo-4-chlorophenyl)propanoic acid)
3-(2-bromo-4-chlorophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- BENZENEPROPANOIC ACID, 2-BROMO-4-CHLORO-
- 3-(2-Bromo-4-chloro-phenyl)-propionic acid
- 3-(2-Bromo-4-chlorophenyl)propanoic acid
- RCA19204
- F52880
- MFCD18390609
- AKOS023475074
- SCHEMBL15287093
- 3-(2-bromo-4-chlorophenyl)propanoicacid
- Z1269115792
- 66192-04-9
- EN300-137343
- 3-(2-bromo-4-chlorophenyl)propanoic acid
-
- MDL: MFCD18390609
- Inchi: 1S/C9H8BrClO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
- InChI Key: XHXKZBOVNCLNHW-UHFFFAOYSA-N
- SMILES: C1(CCC(O)=O)=CC=C(Cl)C=C1Br
Computed Properties
- Exact Mass: 261.93962Da
- Monoisotopic Mass: 261.93962Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 37.3Ų
3-(2-bromo-4-chlorophenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013027212-250mg |
3-(2'-Bromo-4'-chlorophenyl)propionic acid |
66192-04-9 | 97% | 250mg |
$480.00 | 2023-09-01 | |
| Alichem | A013027212-500mg |
3-(2'-Bromo-4'-chlorophenyl)propionic acid |
66192-04-9 | 97% | 500mg |
$790.55 | 2023-09-01 | |
| Alichem | A013027212-1g |
3-(2'-Bromo-4'-chlorophenyl)propionic acid |
66192-04-9 | 97% | 1g |
$1519.80 | 2023-09-01 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02550-5g |
3-(2-Bromo-4-chloro-phenyl)-propionic acid |
66192-04-9 | 95% | 5g |
$1290 | 2023-09-07 | |
| abcr | AB495411-1 g |
3-(2-Bromo-4-chloro-phenyl)-propionic acid; . |
66192-04-9 | 1g |
€844.00 | 2022-03-01 | ||
| Enamine | EN300-137343-0.05g |
3-(2-bromo-4-chlorophenyl)propanoic acid |
66192-04-9 | 95% | 0.05g |
$126.0 | 2023-07-10 | |
| Enamine | EN300-137343-0.1g |
3-(2-bromo-4-chlorophenyl)propanoic acid |
66192-04-9 | 95% | 0.1g |
$188.0 | 2023-07-10 | |
| Enamine | EN300-137343-0.25g |
3-(2-bromo-4-chlorophenyl)propanoic acid |
66192-04-9 | 95% | 0.25g |
$268.0 | 2023-07-10 | |
| Enamine | EN300-137343-0.5g |
3-(2-bromo-4-chlorophenyl)propanoic acid |
66192-04-9 | 95% | 0.5g |
$422.0 | 2023-07-10 | |
| Enamine | EN300-137343-1.0g |
3-(2-bromo-4-chlorophenyl)propanoic acid |
66192-04-9 | 95% | 1.0g |
$542.0 | 2023-07-10 |
3-(2-bromo-4-chlorophenyl)propanoic acid Suppliers
3-(2-bromo-4-chlorophenyl)propanoic acid Related Literature
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 3-(2-bromo-4-chlorophenyl)propanoic acid
Introduction to BENZENEPROPANOIC ACID, 2-BROMO-4-CHLORO (CAS No. 66192-04-9)
BENZENEPROPANOIC ACID, 2-BROMO-4-CHLORO, identified by the Chemical Abstracts Service Number (CAS No.) 66192-04-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of brominated and chlorinated aromatic carboxylic acids, which are widely studied for their diverse applications in synthetic chemistry and medicinal chemistry. The structural features of this molecule, particularly the presence of both bromine and chlorine substituents on a benzene ring coupled with a propionic acid side chain, make it a versatile intermediate in the synthesis of more complex molecules.
The 2-bromo-4-chloro substituents on the benzene ring introduce regions of high reactivity, making BENZENEPROPANOIC ACID, 2-BROMO-4-CHLORO a valuable building block for further functionalization. These halogen atoms can participate in various chemical reactions such as cross-coupling reactions, nucleophilic substitutions, and electrophilic aromatic substitutions, enabling the construction of a wide array of pharmacologically active compounds. In recent years, there has been a growing interest in halogenated aromatic compounds due to their role in developing novel therapeutic agents.
One of the most compelling aspects of BENZENEPROPANOIC ACID, 2-BROMO-4-CHLORO is its utility in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its application in creating inhibitors of kinases and other enzymes involved in cancer metabolism. The bromo and chloro groups provide handles for further derivatization, allowing researchers to fine-tune the properties of the resulting compounds, such as solubility, bioavailability, and binding affinity. This flexibility has made BENZENEPROPANOIC ACID, 2-BROMO-4-CHLORO a preferred choice for medicinal chemists seeking to develop new drug candidates.
Recent advancements in computational chemistry have further enhanced the utility of BENZENEPROPANOIC ACID, 2-BROMO-4-CHLORO. Molecular modeling studies have revealed that the presence of bromine and chlorine substituents can significantly influence the electronic properties of the benzene ring, thereby affecting its interaction with biological targets. These insights have enabled more rational design of derivatives with improved pharmacokinetic profiles. Additionally, high-throughput screening techniques have been employed to rapidly identify promising analogs based on BENZENEPROPANOIC ACID, 2-BROMO-4-CHLORO, streamlining the drug discovery process.
The synthesis of BENZENEPROPANOIC ACID, 2-BROMO-4-CHLORO typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include halogenation reactions on benzene derivatives followed by carboxylation to introduce the propionic acid moiety. The choice of reagents and conditions is critical to achieving high yields and purity. Advanced catalytic systems have been developed to improve efficiency and minimize byproduct formation. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce bromine and chlorine selectively at desired positions on the benzene ring.
In addition to its pharmaceutical applications, BENZENEPROPANOIC ACID, 2-BROMO-4-CHLORO has found utility in materials science. Its ability to undergo various functionalization reactions makes it a valuable precursor for designing novel polymers and coatings with tailored properties. For instance, researchers have explored its use in creating conductive polymers for electronic applications by incorporating it into polymer backbones via controlled polymerization techniques.
The safety profile of BENZENEPROPANOIC ACID, 2-BROMO-4-CHLORO is another important consideration in its handling and application. While it is not classified as a hazardous substance under standard regulatory guidelines, appropriate precautions should be taken when working with it in laboratory settings. Personal protective equipment such as gloves and safety goggles is recommended to prevent exposure. Storage conditions should also be carefully managed to prevent degradation or unintended reactions.
Future research directions for BENZENEPROPANOIC ACID, 2-BROMO-4-CHLORO include exploring its role in developing treatments for neurological disorders and infectious diseases. The structural motifs present in this compound offer opportunities for designing molecules that can interact with specific receptors or enzymes implicated in these conditions. Furthermore, green chemistry principles are being increasingly applied to its synthesis to reduce environmental impact while maintaining high efficiency.
In conclusion,BENZENEPROPANOIC ACID, 2-BROMO, 4-Chloro, (CAS No. 66192-04-9) is a multifaceted compound with significant potential across multiple domains of science and industry. Its unique structural features make it an indispensable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of its properties and applications continues to grow,BENZENEPROPANOIC ACID, 2-BROMO, 4-Chloro, is poised to play an even greater role in shaping the future of chemical innovation.
66192-04-9 (3-(2-bromo-4-chlorophenyl)propanoic acid) Related Products
- 1852726-91-0(3-(2-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid)
- 1261759-63-0(3-(3-Bromo-5-chlorophenyl)propanoic acid)
- 66191-93-3(Benzenepropanoic acid, 2-bromo-5-chloro-, methyl ester)
- 876729-39-4(3-(2-bromo-6-chlorophenyl)propanoic acid)
- 52864-56-9(2-(2-bromo-4-chlorophenyl)acetic acid)
- 1499002-70-8(3-(2-Bromo-4-chlorophenyl)butanoic acid)
- 1261826-06-5(Ethyl 3-(2'-bromo-4'-chlorophenyl)propionate)
- 66191-92-2(BENZENEPROPANOIC ACID, 2-BROMO-4-CHLORO-, METHYL ESTER)
- 66192-05-0(3-(2-Bromo-5-chlorophenyl)propanoic Acid)
- 1261499-75-5(3-(2-bromo-4-chlorophenyl)propanal)